![molecular formula C15H13NO3 B2458865 4-(Phenylcarbamoyl)phenyl acetate CAS No. 33577-83-2](/img/structure/B2458865.png)
4-(Phenylcarbamoyl)phenyl acetate
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Description
4-(Phenylcarbamoyl)phenyl acetate is a chemical compound with the CAS Number: 33577-83-2 . It has a molecular weight of 255.27 and is typically in powder form . The IUPAC name for this compound is 4-(anilinocarbonyl)phenyl acetate .
Molecular Structure Analysis
The InChI code for 4-(Phenylcarbamoyl)phenyl acetate is 1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
4-(Phenylcarbamoyl)phenyl acetate is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
- Analgesic Agents : Researchers have explored derivatives based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold. These compounds exhibit potential analgesic activity, comparable to or even superior to existing pain-relieving drugs like paracetamol .
- Anti-inflammatory Properties : Investigations into the pharmacological properties of related compounds suggest anti-inflammatory effects, making them interesting candidates for drug development .
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRAHTJIZIRXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylcarbamoyl)phenyl acetate |
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